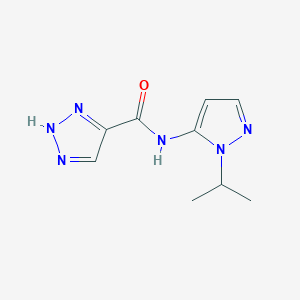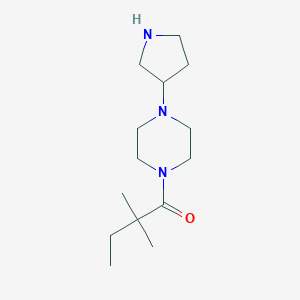![molecular formula C22H29N3O2S B6642669 N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B6642669.png)
N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for understanding various biological processes.
Mécanisme D'action
Further studies are needed to elucidate the mechanism of action of N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A. This will help to identify its molecular targets and pathways, which can be used to develop more targeted therapies.
3. Structure-Activity Relationship Studies: Structure-activity relationship studies are needed to identify the structural features of N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A that are responsible for its biological activity. This will help to design more potent and selective compounds for various applications.
4. Combination Therapy: Further studies are needed to evaluate the potential of N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A in combination with other therapeutic agents. This will help to identify synergistic effects that can be used to develop more effective therapies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has several advantages and limitations for lab experiments. Some of the advantages of N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A include:
1. Wide Range of Applications: N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has a wide range of applications in scientific research, making it a valuable tool for understanding various biological processes.
2. High Potency: N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A is a highly potent compound, which means that it can be used in small quantities to achieve the desired effect.
3. Well-Tolerated: N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has been found to be well-tolerated in animal studies, which makes it a potential candidate for clinical trials.
Some of the limitations of N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A include:
1. Limited Availability: N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A is a synthetic compound that is not readily available, which can make it difficult to obtain for lab experiments.
2. Lack of Clinical Data: N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
3. Potential Side Effects: Although N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has been found to be well-tolerated in animal studies, its potential side effects in humans are not yet known.
Orientations Futures
There are several future directions for research on N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A. Some of these include:
1. Clinical Trials: Further studies are needed to determine the safety and efficacy of N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A in humans. Clinical trials are needed to evaluate the potential of N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A as a therapeutic agent for various diseases.
2.
Méthodes De Synthèse
N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylacetanilide with thionyl chloride to form 4-methylacetanilide thionyl chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine to form N-(2-diethylaminoethyl)-4-methylacetanilide. The final step involves the reaction of N-(2-diethylaminoethyl)-4-methylacetanilide with 2-bromoethyl 4-methylbenzenesulfonate to form N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A.
Applications De Recherche Scientifique
N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for understanding various biological processes. Some of the scientific research applications of N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A include:
1. Cancer Research: N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
2. Neurological Disorders: N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has been found to have neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these disorders.
3. Cardiovascular Diseases: N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide A has been found to have cardioprotective effects in various cardiovascular diseases, including hypertension and myocardial infarction. It has been shown to reduce oxidative stress and inflammation in the heart, which are key factors in the development of these diseases.
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-4-25(5-2)15-14-23-22(27)19-8-6-7-9-20(19)28-16-21(26)24-18-12-10-17(3)11-13-18/h6-13H,4-5,14-16H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYUGGAJBFUJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1SCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)


![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)

![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)

![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)
![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642697.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6642705.png)
![N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B6642708.png)